

Pathogenicity of *Ilyonectria liriodendri* on Grapevine Rootstocks: A Technical Guide

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Introduction

Ilyonectria liriodendri, a soil-borne fungus, is a significant causal agent of black foot disease in grapevines, a condition that leads to decline and death in young vineyards, thereby causing substantial economic losses globally.[1][2][3] This disease is characterized by a reduction in root biomass, root and trunk necroses, and subsequent wilting and dieback of the aerial parts of the plant.[4][5][6] The pathogen can infect grapevines through wounds in the roots or at the base of the rootstock, making nursery propagation and planting critical stages for infection.[3][7] This technical guide provides an in-depth overview of the pathogenicity of *I. liriodendri* on grapevine rootstocks, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant biological and experimental processes.

Data Presentation: Pathogenicity and Virulence

The pathogenicity of *Ilyonectria liriodendri* has been evaluated on various grapevine rootstocks, often in comparison with other black foot disease pathogens. The following tables summarize quantitative data from several studies, focusing on disease incidence, severity, and the impact on plant biomass.

Table 1:
Pathogenicity of
Ilyonectria liriodendri
on Different
Grapevine
Rootstocks

| Rootstock | Parameter | Value | Reference |
|---|---------------------|--|-----------|
| 101-14 | Disease Incidence | High | [7] |
| 5C | Disease Incidence | High | [7] |
| 101-14 | Disease Severity | High | [7] |
| 5C | Disease Severity | High | [7] |
| 3309C | Virulence | Highly virulent | [1] |
| Chardonnay (on 110R) | Isolation Frequency | 24.3% in one vineyard | [8] |
| Gravesac | Pathogenicity | Caused necrotic lesions and reduced root biomass | [7] |
| P1103 (V. berlandieri x V. rupestris) | Pathogenicity | Negative impact on plant health in vitro | [6] |
| VR039-16 (V. rotundifolia x V. vinifera) | Pathogenicity | Negative impact on plant health in vitro | [6] |
| IBBT481 (V. labrusca 'Isabel' x V. champinii) | Pathogenicity | Negative impact on plant health in vitro | [6] |

Table 2:
Comparative
Virulence of
Ilyonectria liriodendri
and Other Black
Foot Disease
Pathogens

| Pathogen | Parameter | Observation | Reference |
|--------------------------------|--|--|-------------|
| <i>Ilyonectria liriodendri</i> | Virulence vs. <i>Dactylonectria macrodidyma</i> | <i>I. liriodendri</i> was among the most virulent species. | [1] |
| <i>Ilyonectria liriodendri</i> | Virulence vs. other <i>Ilyonectria</i> spp. | Less virulent than <i>I. lusitanica</i> , <i>I. estremocensis</i> , and <i>I. europaea</i> . | [9][10][11] |
| <i>Ilyonectria liriodendri</i> | Virulence vs. <i>D. macrodidyma</i> | No significant difference in disease incidence or severity on rootstocks '101–14' and '5C'. | [7] |
| <i>Ilyonectria liriodendri</i> | Impact on Shoot Dry Weight vs. <i>D. macrodidyma</i> | Significantly higher for <i>I. liriodendri</i> . | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the pathogenicity of *Ilyonectria liriodendri* on grapevine rootstocks.

Fungal Isolate Collection and Preparation

- Isolation from Symptomatic Tissue:

- Collect samples from grapevine roots and basal ends of rootstocks exhibiting characteristic black foot disease symptoms, such as necrotic lesions and dark vascular streaking.[\[8\]](#)[\[12\]](#)
- Surface sterilize the tissue fragments. A typical procedure involves washing with running water, followed by immersion in 70% ethanol for 20-60 seconds, then in a 2% sodium hypochlorite solution for 4 minutes, and finally rinsing twice with sterile distilled water.[\[12\]](#)
- Plate the sterilized tissue onto a suitable culture medium, such as Potato Dextrose Agar (PDA), often amended with an antibiotic like tetracycline (0.01%) to inhibit bacterial growth.[\[8\]](#)
- Incubate the plates at approximately 24-25°C in the dark for up to 18 days.[\[8\]](#)[\[12\]](#)
- Isolate and purify the emerging fungal colonies resembling *Ilyonectria* spp. through single spore cultures.[\[12\]](#)
- Inoculum Preparation:
 - For pathogenicity tests, prepare conidial suspensions by flooding the surface of established fungal cultures with sterile distilled water and scraping the mycelium.
 - Filter the resulting suspension to remove mycelial fragments.
 - Adjust the concentration of the conidial suspension to a desired level, for example, 10^6 conidia per milliliter, using a hemocytometer.[\[12\]](#)

Pathogenicity Testing

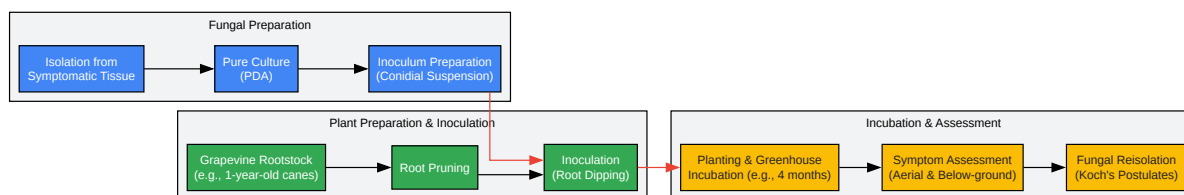
- Plant Material:
 - Use one-year-old rooted grapevine canes or micropropagated plantlets of the desired rootstock cultivars.[\[6\]](#)[\[12\]](#)
- Inoculation Methods:
 - Root Dipping: Prune the roots of the grapevine plantlets and immerse them in the prepared conidial suspension for a specified duration, typically around 60 minutes.[\[12\]](#)

- Soil Inoculation: Introduce the fungal inoculum into the potting mix before planting the grapevine rootstocks.
- Incubation and Disease Assessment:
 - Plant the inoculated and control (mock-inoculated with sterile water) plantlets in pots containing a suitable substrate.
 - Maintain the plants in a greenhouse under controlled conditions (e.g., 25-30°C).[12]
 - After a designated incubation period (e.g., 4 months), assess the plants for disease symptoms.[8][12]
 - Aerial Symptoms: Record the presence of leaf wilting, chlorosis, stunted growth, and dieback.[4][8]
 - Below-ground Symptoms: Observe necrotic lesions on roots and at the basal end of the canes, as well as any reduction in root biomass.[6][12]
 - Internal Symptoms: Make cross and longitudinal sections of the rootstock to observe vascular discoloration (dark brown to black streaking).[4][8]
 - Fungal Reisolation: To fulfill Koch's postulates, reisolate the fungus from the necrotic tissues of inoculated plants to confirm that the observed symptoms were caused by *Ilyonectria liriodendri*. [8][12]

Visualizations

Experimental Workflow for Pathogenicity Testing

The following diagram illustrates the typical workflow for assessing the pathogenicity of *Ilyonectria liriodendri* on grapevine rootstocks.

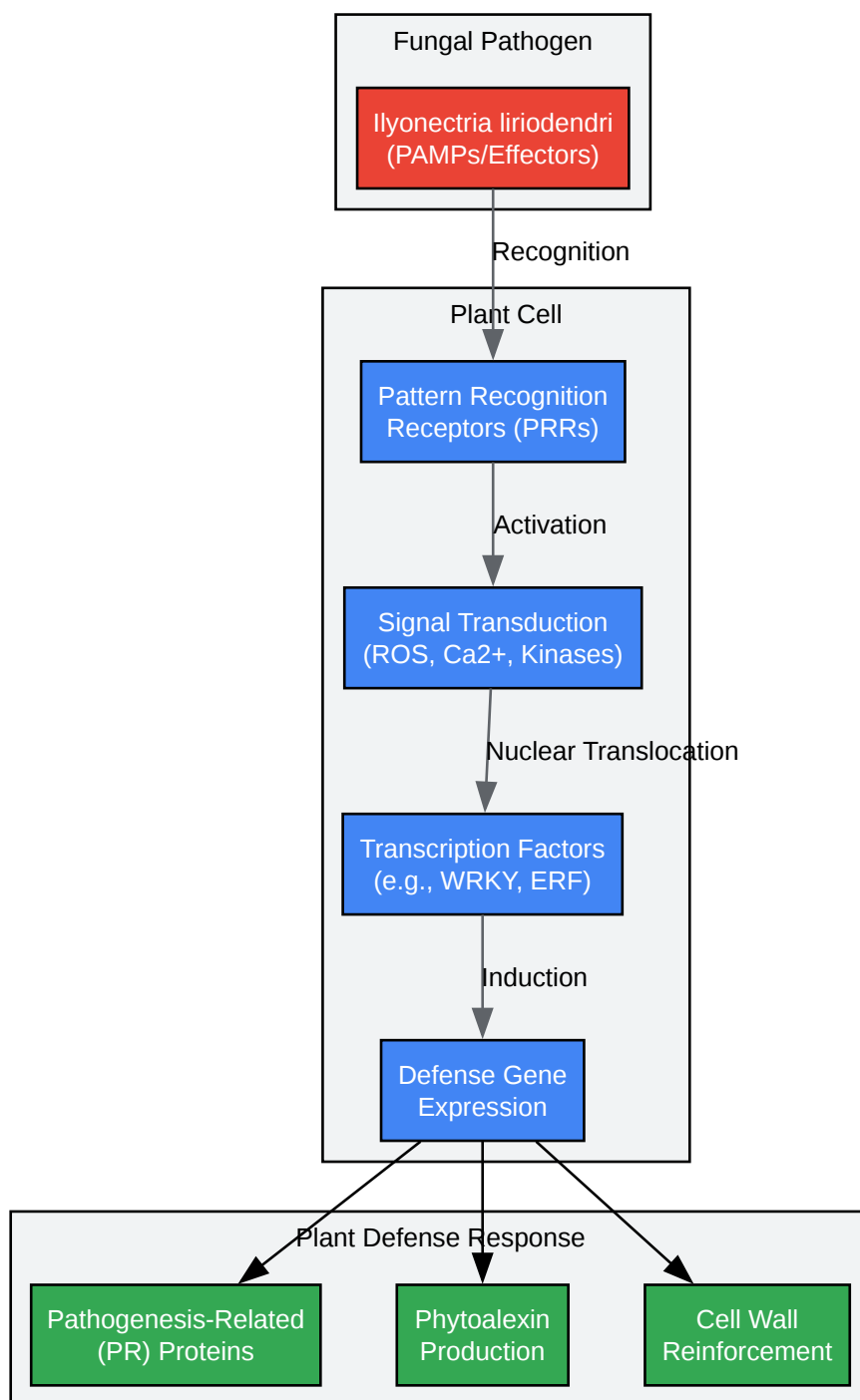


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Caption: Workflow for *Ilyonectria liriodendri* pathogenicity testing.

Putative Signaling Pathway in Plant Defense

While specific signaling pathways for *Ilyonectria liriodendri* are not extensively detailed in the provided search results, a generalized plant defense signaling pathway against fungal pathogens can be depicted. This serves as a foundational model for future research in this specific host-pathogen interaction.



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